1-methyl-5-(4-methylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-methyl-5-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5/c1-17-3-5-19(6-4-17)10-8(7-15)9(11(12,13)14)16-18(10)2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQVBBCSDDSTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=NN2C)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-5-(4-methylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : 263.24 g/mol
- Chemical Structure : The compound features a pyrazole ring with a trifluoromethyl group and a piperazine moiety, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that pyrazole derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
3. Enzyme Inhibition
1-Methyl-5-(4-methylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been investigated for its role as an inhibitor of key enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of carbonic anhydrase, which is relevant in the treatment of glaucoma and other conditions .
Case Studies
Several case studies highlight the compound's biological efficacy:
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial effects of various pyrazole derivatives, 1-methyl-5-(4-methylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exhibited superior activity against E. coli, with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .
Research Findings Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences:
Q & A
Q. What are common synthetic strategies for preparing 1-methyl-5-(4-methylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile?
Synthesis typically involves multi-step protocols:
- Core pyrazole formation : Cyclocondensation of β-diketones or β-ketonitriles with hydrazines under acidic or basic conditions. Substituents like trifluoromethyl groups are introduced via halogen exchange (e.g., using trifluoromethyl iodide) or direct substitution .
- Piperazine functionalization : Post-synthetic modification via nucleophilic substitution or reductive amination. For example, alkylation of 5-amino-pyrazole intermediates with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical step : Purification via column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) to isolate regioisomers and byproducts .
Q. How can spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include the pyrazole C-H (δ 7.5–8.5 ppm), trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR), and piperazine methyl protons (δ 2.3–2.5 ppm). Absence of NH peaks confirms N-methylation .
- MS (EI) : Molecular ion [M⁺] at m/z 317.1 (calculated) and fragmentation patterns (e.g., loss of CN or CF₃ groups) validate the core structure .
- IR : Peaks at ~2230 cm⁻¹ (C≡N stretch) and 1350–1450 cm⁻¹ (C-F stretches) confirm functional groups .
Q. What are the primary applications of this compound in medicinal chemistry?
Pyrazole derivatives with trifluoromethyl and piperazine groups are explored as:
- Kinase inhibitors : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .
- Antimicrobial agents : Piperazine moieties improve solubility and membrane penetration, critical for targeting bacterial efflux pumps .
Advanced Research Questions
Q. How can researchers resolve regioselectivity challenges during methylation of pyrazole intermediates?
- Isomer control : Substituent electronic effects dictate regioselectivity. Electron-withdrawing groups (e.g., CN, CF₃) at the 4-position favor methylation at N-1 over N-2. Use kinetic vs. thermodynamic conditions (e.g., low-temperature alkylation with MeI) to bias product ratios .
- Analytical validation : Monitor reaction progress via TLC or HPLC-MS. Isomeric ratios can be quantified using ¹H NMR integration of diagnostic peaks (e.g., N-CH₃ vs. piperazine signals) .
Q. What methodologies optimize yield in multi-step syntheses involving trifluoromethyl groups?
- Trifluoromethylation : Use Cu-mediated cross-coupling (e.g., Umemoto’s reagent) or photoredox catalysis for efficient CF₃ introduction without side reactions .
- Workflow efficiency : Employ one-pot strategies (e.g., sequential alkylation/cyclization) to minimize intermediate isolation. For example, in situ generation of pyrazole-carbonitriles from β-ketonitriles .
- Yield improvement : Optimize solvent polarity (e.g., DMF for SN2 reactions) and catalyst loading (e.g., 10 mol% CuI for trifluoromethylation) .
Q. How can computational tools predict the biological activity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CYP450 or bacterial topoisomerases. The trifluoromethyl group often stabilizes hydrophobic interactions, while piperazine forms hydrogen bonds .
- ADMET prediction : Software like SwissADME evaluates logP (lipophilicity) and CNS permeability. The compound’s moderate logP (~2.5) suggests balanced solubility and bioavailability .
Q. How should researchers address contradictory spectral data in structural elucidation?
- Cross-validation : Compare experimental NMR/MS with simulated spectra (e.g., ACD/Labs or ChemDraw). Discrepancies in ¹³C shifts may arise from dynamic effects (e.g., rotamers in piperazine) .
- X-ray crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in EtOAc/hexane). SHELXL refinement confirms bond lengths/angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
